N-methyl-4'-{[(methylsulfonyl)amino]methyl}biphenyl-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4'-{[(methylsulfonyl)amino]methyl}biphenyl-2-carboxamide, commonly known as MSMA, is a chemical compound that has been extensively studied for its potential use in scientific research. MSMA is a member of the biphenyl carboxamide family and is known to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of MSMA is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the regulation of cell growth, inflammation, and immune response. MSMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MSMA has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
MSMA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. MSMA has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, MSMA has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Advantages and Limitations for Lab Experiments
MSMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. MSMA is also relatively inexpensive compared to other compounds that are used for scientific research. However, MSMA has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. MSMA also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of MSMA. One area of research is the development of new synthetic methods for the production of MSMA and its derivatives. Another area of research is the investigation of the potential use of MSMA in the treatment of various diseases, such as cancer, arthritis, and bacterial infections. Furthermore, the mechanism of action of MSMA needs to be further elucidated to better understand its potential therapeutic applications. Finally, future studies should focus on the optimization of MSMA dosing and administration to maximize its efficacy and minimize its potential side effects.
Conclusion:
In conclusion, N-methyl-4'-{[(methylsulfonyl)amino]methyl}biphenyl-2-carboxamide, commonly known as MSMA, is a chemical compound that has been extensively studied for its potential use in scientific research. MSMA has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. MSMA has several advantages for use in lab experiments, including its stability and low cost. However, MSMA also has some limitations, such as its low solubility and short half-life. Future research should focus on the development of new synthetic methods, investigation of potential therapeutic applications, and optimization of dosing and administration.
Synthesis Methods
MSMA can be synthesized by reacting 4'-amino-methylbiphenyl-2-carboxamide with methylsulfonyl chloride in the presence of a base. The reaction results in the formation of N-methyl-4'-{[(methylsulfonyl)amino]methyl}biphenyl-2-carboxamide. The purity of the synthesized compound can be checked using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
MSMA has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. MSMA has also been studied for its potential use in the treatment of various diseases, such as cancer, arthritis, and bacterial infections.
Properties
IUPAC Name |
2-[4-(methanesulfonamidomethyl)phenyl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-17-16(19)15-6-4-3-5-14(15)13-9-7-12(8-10-13)11-18-22(2,20)21/h3-10,18H,11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBPKNHAUIOZRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.